9-Methoxy-9-oxonon-2-enoic acid

Description

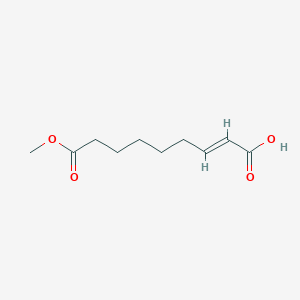

Structure

3D Structure

Properties

IUPAC Name |

(E)-9-methoxy-9-oxonon-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h5,7H,2-4,6,8H2,1H3,(H,11,12)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVXBYRQNDTLFN-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 9 Methoxy 9 Oxonon 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety

The presence of an α,β-unsaturated carboxylic acid moiety suggests a rich and varied reactivity profile for 9-Methoxy-9-oxonon-2-enoic acid. This functionality combines the electrophilic nature of the carbonyl carbon and the β-carbon of the alkene with the nucleophilic potential of the carboxylate group.

Electrophilic and Nucleophilic Additions to the Alkene

The conjugated system in the α,β-unsaturated carboxylic acid is expected to be susceptible to both electrophilic and nucleophilic attacks.

Hypothetical Electrophilic Addition: In the presence of electrophiles, the double bond would likely undergo addition reactions. The regioselectivity of such reactions would be of significant interest, with the electron-withdrawing carboxylic acid group influencing the distribution of electron density in the double bond.

Hypothetical Nucleophilic Addition (Michael Addition): The β-carbon of the α,β-unsaturated system is expected to be electrophilic and thus a prime target for nucleophilic attack in a conjugate or Michael addition. The nature of the nucleophile and the reaction conditions would determine the outcome of such a reaction.

A hypothetical data table for such reactions would look like this:

| Nucleophile | Reagent/Catalyst | Product(s) | Yield (%) | Mechanistic Notes |

| e.g., Cyanide | NaCN, H+ | 3-Cyano-9-methoxy-9-oxononanoic acid | Data not available | Investigation needed |

| e.g., Thiol | RSH, Base | 3-(R-thio)-9-methoxy-9-oxononanoic acid | Data not available | Investigation needed |

Isomerization Studies of the C2-C3 Double Bond

The potential for isomerization of the C2-C3 double bond from the typically more stable trans (or E) configuration to the cis (or Z) configuration under various conditions (e.g., photochemical, thermal, or catalytic) is an area that requires experimental investigation. Such studies would provide insight into the molecule's stereochemical stability and potential for controlled geometric modifications.

Transformations of the C9-Keto Group

The ketone functionality at the C9 position offers another site for a variety of chemical transformations.

Reduction Reactions of the Carbonyl Functionality

The reduction of the C9-keto group to a secondary alcohol would be a fundamental transformation. Different reducing agents would be expected to yield varying degrees of stereoselectivity if the resulting alcohol is chiral.

A hypothetical data table for reduction reactions could be:

| Reducing Agent | Solvent | Temperature (°C) | Product(s) | Diastereomeric Ratio | Yield (%) |

| e.g., NaBH4 | Methanol | 0 | 9-Hydroxy-9-methoxynon-2-enoic acid | Data not available | Data not available |

| e.g., LiAlH4 | THF | -78 | Data not available | Data not available | Data not available |

Condensation and Derivatization Reactions at the Ketone

The C9-keto group is a potential site for condensation reactions with amines and their derivatives to form imines, oximes, hydrazones, etc. It could also undergo reactions such as the Wittig reaction to form a new carbon-carbon double bond.

Carboxylic Acid Functionalization

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and in this compound, it is available for a wide range of derivatizations. These could include esterification with various alcohols, conversion to an acid chloride to facilitate amide bond formation, or reduction to a primary alcohol. Each of these transformations would yield a new class of compounds with potentially unique properties and applications.

Formation of Amides, Esters, and Anhydrides

The carboxylic acid group of this compound is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of a range of derivatives, including amides, esters, and anhydrides.

Amide Formation: The conversion of this compound to amides can be achieved through various standard coupling methods. Direct reaction with an amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of the amide bond by activating the carboxylic acid. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with a primary or secondary amine to yield the corresponding amide.

Ester Formation: While this compound already contains a methyl ester, the carboxylic acid can be further esterified. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The position of the equilibrium can be influenced by the removal of water or the use of a large excess of the alcohol.

Anhydride Formation: Symmetrical anhydrides can be synthesized from this compound by dehydration, often accomplished by heating or using a dehydrating agent like acetic anhydride. Mixed anhydrides can also be formed by reacting the carboxylate salt of this compound with an acyl halide.

Below is a table summarizing the formation of these derivatives:

| Derivative | Reactant(s) | Common Reagent(s) | General Reaction |

| Amide | Primary or Secondary Amine | DCC, EDC, or SOCl₂ followed by amine | R-COOH + R'-NH₂ → R-CONH-R' + H₂O |

| Ester | Alcohol | H₂SO₄ (catalyst) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Anhydride | Another molecule of the carboxylic acid or an acyl halide | Acetic Anhydride or heat | 2 R-COOH → (RCO)₂O + H₂O |

R represents the 9-methoxy-9-oxonon-2-enoyl moiety.

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide. The thermal decarboxylation of simple carboxylic acids typically requires high temperatures. However, the presence of specific structural features can facilitate this process. For this compound, which is an α,β-unsaturated carboxylic acid, decarboxylation is not expected to be as facile as in β-keto acids, which undergo a cyclic transition state.

Potential decarboxylation pathways for this compound could be induced under more forcing conditions or through specific chemical transformations. For instance, radical-based methods, such as the Barton decarboxylation, could be employed. This would involve conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical initiation. Oxidative decarboxylation is another possibility, though it may compete with reactions at the double bond.

Investigation of Reaction Mechanisms Underlying Chemical Transformations

The investigation of reaction mechanisms for transformations involving this compound would employ a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the pathways of these reactions.

Kinetic Studies: By monitoring the rate of reaction under varying concentrations of reactants, catalysts, and different temperatures, a rate law can be determined. This provides insight into the molecularity of the rate-determining step. For example, in the esterification of this compound, kinetic data would help confirm the proposed multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water.

Isotopic Labeling: The use of isotopes, such as ¹⁸O, can provide definitive evidence for the site of bond cleavage. In the hydrolysis of an ester derived from this compound, labeling the oxygen of the alkoxy group would allow for the determination of whether the reaction proceeds via acyl-oxygen or alkyl-oxygen cleavage by tracking the location of the ¹⁸O in the products.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, transition states, and products, providing a theoretical basis for the proposed mechanism. For a reaction such as the formation of an amide from this compound, computational studies could help to visualize the structure of the transition state and predict the activation energy.

A summary of mechanistic investigation techniques is presented in the table below:

| Technique | Information Gained | Example Application for this compound |

| Kinetic Studies | Rate law, activation parameters | Determining the order of reactants in the acid-catalyzed esterification. |

| Isotopic Labeling | Bond cleavage pathways | Using ¹⁸O-labeled water to confirm the mechanism of ester hydrolysis. |

| Computational Modeling | Transition state structures, reaction energetics | Calculating the energy barrier for the reaction with an amine to form an amide. |

Computational and Theoretical Chemistry Studies on 9 Methoxy 9 Oxonon 2 Enoic Acid

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Various methods, including Hartree-Fock, semi-empirical methods, Density Functional Theory (DFT), and Molecular Mechanics, can be employed for this purpose. The process involves starting with an initial geometry and iteratively adjusting atomic coordinates to find a new geometry with a lower energy until a minimum is reached.

For a flexible molecule like 9-Methoxy-9-oxonon-2-enoic acid, with its long aliphatic chain, conformational analysis is crucial. This involves identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds and determining their relative energies. Due to the numerous rotatable bonds in its nine-carbon backbone, this compound can adopt a multitude of conformations, from linear, extended forms to more compact, folded structures.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Population (%) |

| Extended | 180° | 0.00 | 65 |

| Gauche 1 | +60° | 0.85 | 15 |

| Gauche 2 | -60° | 0.85 | 15 |

| Folded | Variable | > 2.0 | < 5 |

Note: This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from conformational analysis. Actual values would require specific computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, which in turn governs its chemical reactivity. nih.govresearchgate.net These calculations can determine a range of electronic properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

The HOMO and LUMO energies are particularly important for predicting reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

For this compound, the presence of an α,β-unsaturated carbonyl system, a carboxylic acid, and a methyl ester suggests distinct regions of electronic charge and reactivity. The electrostatic potential map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the acidic proton, indicating a site for nucleophilic interaction.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (e.g., in reactions with electrophiles) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability (e.g., in reactions with nucleophiles) |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates a polar molecule with potential for dipole-dipole interactions |

Note: This table contains hypothetical data for illustrative purposes. Specific values would need to be determined through dedicated quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netaimspress.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new or untested compounds.

While no QSAR studies specifically featuring this compound have been published, research on other aliphatic esters has demonstrated the utility of this approach. researchgate.netresearchgate.net For instance, QSAR models have been developed to predict the toxicity of aliphatic esters, where descriptors related to molecular size were found to be significant. researchgate.net Other studies have used topological and electronic descriptors to model the odor of aliphatic esters. researchgate.net

For derivatives and analogs of this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory activity against a particular enzyme. This would involve synthesizing a series of related compounds with variations in chain length, degree of unsaturation, or functional groups. The biological activity of these compounds would be measured experimentally, and then a QSAR model would be built using a variety of calculated molecular descriptors. Such a model could then be used to predict the activity of other, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling of Aliphatic Esters

| Descriptor Type | Example Descriptor | Property Encoded |

| Topological | Molecular Connectivity Index | Molecular branching and size |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Physicochemical | LogP | Lipophilicity/hydrophobicity |

| Steric | Molar Refractivity | Molecular volume and polarizability |

Molecular Docking and Dynamics Simulations for Potential Biological Interactions (Mechanistic Insight)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This technique is widely used to predict the binding mode of a small molecule ligand to the active site of a protein. Following docking, molecular dynamics (MD) simulations can be used to study the time-dependent behavior of the molecular system, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. acs.orgplos.org

A structurally related compound, 9-oxononanoic acid, has been shown to stimulate the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. nih.govjst.go.jpresearchgate.net This suggests that this compound might also interact with PLA2 or other lipid-binding proteins. Molecular docking studies could be employed to investigate the potential binding of this compound to the active site of PLA2. nih.govamegroups.org Such a study would predict the binding affinity and the specific amino acid residues involved in the interaction, providing a mechanistic hypothesis for its potential biological activity.

Molecular dynamics simulations of the docked complex could then be performed to assess the stability of the predicted binding pose and to observe the dynamic interactions between the ligand and the protein over time. acs.orgplos.org These simulations can reveal how the flexibility of both the ligand and the protein influences the binding event and can help to refine the understanding of the potential mechanism of action.

Table 4: Hypothetical Molecular Docking Results for this compound with Phospholipase A2

| Parameter | Predicted Value | Interpretation |

| Binding Energy | -7.8 kcal/mol | Suggests a favorable binding interaction |

| Key Interacting Residues | His48, Asp49, Tyr52, Asp99 | Identifies the specific amino acids in the active site involved in binding |

| Hydrogen Bonds | 2 (with His48, Tyr52) | Indicates specific polar interactions that stabilize the complex |

| Hydrophobic Interactions | Leu2, Phe5, Ile9 | Shows the contribution of nonpolar interactions to binding affinity |

Note: This table is a hypothetical representation of the output from a molecular docking study. The specific residues and values would depend on the actual protein target and the docking calculations performed.

Biological Interactions and Mechanistic Studies of 9 Methoxy 9 Oxonon 2 Enoic Acid in Vitro and Non Clinical Focus

Enzyme Inhibition and Activation Studies

The electrophilic nature of the α,β-unsaturated carbonyl group in 9-Methoxy-9-oxonon-2-enoic acid makes it a candidate for interacting with nucleophilic residues in enzyme active sites, potentially leading to inhibition or, less commonly, activation.

Mitochondrial aldehyde dehydrogenase 2 (ALDH-2) is a critical enzyme in detoxification pathways, responsible for the oxidation of a wide range of endogenous and exogenous aldehydes. The activity of ALDH-2 is crucial for cellular homeostasis, and its inhibition can have significant physiological consequences. While direct inhibition of ALDH-2 by this compound has not been reported, studies on structurally analogous compounds provide compelling evidence for such a possibility.

One of the most relevant related compounds is 4-oxonon-2-enoic acid (4-ONEA), the oxidation product of 4-oxonon-2-enal (4-ONE). Research has shown that both 4-ONE and 4-ONEA are potent, irreversible inhibitors of human ALDH-2. The proposed mechanism of inhibition involves the covalent modification of the enzyme's active site. This suggests that the α,β-unsaturated carbonyl scaffold is a key pharmacophore for ALDH-2 inhibition. Given that this compound shares this reactive moiety, it is plausible that it could also act as an inhibitor of ALDH-2. The methoxy (B1213986) group at the 9-position may influence the compound's potency and specificity, a hypothesis that warrants further investigation.

Interestingly, ALDH-2 has been shown to be involved in the metabolism of methoxy-containing compounds, such as methoxyacetaldehyde, indicating that the enzyme's active site can accommodate substrates with methoxy groups. This further supports the potential for an interaction between this compound and ALDH-2.

| Compound | Target Enzyme | Effect | Mechanism |

| 4-oxonon-2-enoic acid (4-ONEA) | Aldehyde Dehydrogenase 2 (ALDH-2) | Irreversible Inhibition | Covalent modification of active site |

| Methoxyacetaldehyde | Aldehyde Dehydrogenase 2 (ALDH-2) | Substrate | Oxidation |

Beyond ALDH-2, the α,β-unsaturated carbonyl motif is a known feature in inhibitors of various other enzymes. For instance, compounds with this feature have been reported to inhibit enzymes such as glutathione S-transferases (GSTs) and various proteases. The reactivity of the Michael acceptor in this compound could enable it to form covalent adducts with cysteine residues in the active sites of these enzymes, leading to their inactivation. Further research is necessary to explore the full spectrum of enzyme targets for this compound.

Receptor and Protein Binding Investigations

The lipophilic nature of the nonanoic acid backbone of this compound suggests that it may interact with proteins that have binding sites for fatty acids and other lipids.

Fatty acid binding proteins (FABPs) are a family of intracellular proteins that chaperone lipids, including fatty acids, to various cellular compartments. These proteins play crucial roles in lipid metabolism and signaling. The structural similarity of this compound to endogenous fatty acids makes it a potential ligand for FABPs. Binding to FABPs could influence the transport, sequestration, and metabolic fate of this compound within the cell. The presence of the methoxycarbonyl group and the α,β-unsaturation may modulate its affinity and specificity for different FABP isoforms.

| Structural Feature | Potential Impact on Biological Activity |

| α,β-Unsaturated Carbonyl | Covalent modification of nucleophilic residues in proteins |

| 9-Carbon Backbone | Lipophilicity, interaction with fatty acid binding sites |

| Terminal Methoxy Group | Polarity, steric interactions, potential metabolic handle |

Modulation of Cellular Pathways in Model Systems (Non-Clinical Cell Lines)

The potential for this compound to interact with key enzymes and binding proteins suggests that it could modulate various cellular pathways. For example, inhibition of ALDH-2 could lead to an accumulation of toxic aldehydes, inducing cellular stress and impacting pathways related to oxidative stress and apoptosis. If the compound interacts with FABPs, it could influence lipid metabolism and signaling pathways that are regulated by fatty acids.

Given that many α,β-unsaturated carbonyl compounds are known to induce cellular stress responses, it is plausible that this compound could activate pathways such as the Nrf2-ARE pathway, which is involved in the antioxidant response. In non-clinical cell line models, exposure to this compound could lead to changes in gene expression related to stress response, cell cycle regulation, and apoptosis. However, without direct experimental evidence, these remain hypotheses that require empirical validation.

Effects on Specific Signaling Cascades

Currently, there is a lack of specific studies detailing the effects of this compound on particular signaling cascades. Research on other oxidized free fatty acids has shown that they can act as ligands for G protein-coupled receptors, such as G2A. This interaction can trigger a cascade of intracellular events, including calcium mobilization, inhibition of cAMP accumulation, and activation of MAP kinase pathways. For instance, 9-hydroxyoctadecadienoic acid (9-HODE) has been identified as a ligand for G2A, initiating these signaling events. While this suggests a potential mechanism for related compounds, direct evidence for this compound is not available.

Induction of Biological Responses (e.g., Apoptosis, Proliferation)

The influence of this compound on biological responses like apoptosis and cell proliferation has not been specifically documented. However, related compounds have demonstrated significant activity in these areas. For example, 9-oxo-octadecadienoic acids (9-oxo-ODAs) have been shown to suppress the proliferation of human cervical cancer cells in a concentration-dependent manner. nih.gov These compounds induce apoptosis, or programmed cell death, and cause cell cycle arrest, thereby inhibiting the growth of cancer cells. nih.gov The mechanism often involves the downregulation of key proteins involved in cell cycle progression and oncogenesis. nih.gov Another related compound, ω-hydroxyundec-9-enoic acid, has been found to induce apoptosis in breast cancer cell lines through the generation of reactive oxygen species (ROS) and the activation of JNK and p38 phosphorylation. nih.gov

Table 1: Effects of Related Compounds on Biological Responses

| Compound | Biological Response | Cell Line | Key Findings |

|---|---|---|---|

| 9-oxo-ODAs | Apoptosis, Proliferation Inhibition | Human cervical cancer cells (HeLa, SiHa) | Suppressed proliferation and induced apoptosis in a concentration-dependent manner. nih.gov |

Biological Activity in Model Organisms (Non-Clinical, e.g., Caenorhabditis elegans)

There is no specific information available regarding the biological activity of this compound in the model organism Caenorhabditis elegans.

Developmental and Behavioral Modulations

Specific studies on the developmental and behavioral modulations caused by this compound are not found in the current scientific literature.

Pheromonal Activity of Related Compounds

While there is no direct evidence for the pheromonal activity of this compound, a structurally similar compound, 9-oxo-2E-decenoic acid, is a well-known multifunctional pheromone of the queen honeybee (Apis mellifera L.). researchgate.net This compound plays a crucial role in regulating the behavior and social structure of the bee colony. researchgate.net The synthesis and biological activity of this queen substance have been a subject of extensive research, highlighting the potential for related keto fatty acids to possess significant pheromonal properties in insects.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-oxo-(10E,12Z)-octadecadienoic acid |

| 9-oxo-(10E,12E)-octadecadienoic acid |

| 9-oxo-2E-decenoic acid |

| ω-hydroxyundec-9-enoic acid |

Future Research Directions and Translational Perspectives in Academic Context

Development of Novel Synthetic Approaches for Complex Analogs

The future synthesis of complex analogs of 9-Methoxy-9-oxonon-2-enoic acid will likely focus on developing more efficient, stereoselective, and versatile methodologies. Current synthetic routes to α,β-unsaturated esters and ketones provide a strong foundation. acs.orgorganic-chemistry.orgrsc.orgnih.govnih.gov Future work could explore chemo-enzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical synthesis, to produce highly functionalized and stereopure analogs. exlibrisgroup.com For instance, the use of carboxylic acid reductases (CARs) to generate aldehyde precursors for subsequent Wittig-type reactions could offer a greener and more efficient pathway to a variety of analogs. exlibrisgroup.com

Furthermore, advancements in transition-metal catalysis, such as ruthenium-based olefin metathesis or palladium-catalyzed dehydrogenation, could be adapted to create a diverse library of this compound derivatives with varied substitution patterns and chain lengths. organic-chemistry.org The development of one-pot synthetic procedures would also be a significant step forward, enhancing the efficiency and scalability of analog production. acs.org

A summary of potential synthetic strategies for creating analogs is presented in the table below.

| Synthetic Strategy | Description | Potential Advantages |

| Chemo-enzymatic Synthesis | Combination of enzymatic reactions (e.g., using Carboxylic Acid Reductases) with traditional chemical methods like the Wittig reaction. exlibrisgroup.com | High stereoselectivity, milder reaction conditions, and environmentally friendly. |

| Olefin Metathesis | Use of catalysts like Grubbs' catalyst for carbon-carbon double bond formation. organic-chemistry.org | High functional group tolerance and ability to create complex dienoates. nih.gov |

| Palladium-Catalyzed Dehydrogenation | Introduction of the α,β-unsaturation into a saturated precursor. organic-chemistry.org | Direct and efficient method for creating the core unsaturated structure. |

| One-Pot Reactions | Combining multiple synthetic steps into a single reaction vessel. acs.org | Increased efficiency, reduced waste, and lower costs for large-scale synthesis. |

Advanced Mechanistic Elucidation of Biological Interactions

The α,β-unsaturated carbonyl moiety in this compound is a well-known Michael acceptor, suggesting potential for covalent interactions with biological nucleophiles such as cysteine residues in proteins. nih.govnih.govacs.org This reactivity is the basis for the biological activity of many natural products and synthetic compounds. nih.govnih.gov Future research should focus on elucidating the specific biological targets of this compound and its analogs.

Advanced proteomic techniques, such as activity-based protein profiling (ABPP), could be employed to identify the cellular proteins that covalently bind to this compound. youtube.com Understanding the specific protein targets will be crucial for unraveling the compound's mechanism of action and for identifying potential therapeutic applications. Furthermore, detailed structure-activity relationship (SAR) studies, based on a library of synthesized analogs, will be essential to understand how modifications to the chemical structure affect biological activity and target selectivity. acs.org The tunable nature of the α,β-unsaturated carbonyl functionality could be exploited to fine-tune the reactivity and biological effects of these molecules. nih.gov

Discovery of Undiscovered Natural Sources and Elucidation of New Biosynthetic Pathways

While this compound has not yet been reported as a natural product, its structure is reminiscent of fatty acid-derived natural products, including many insect pheromones. nih.govalfa-chemistry.comnumberanalytics.comresearchgate.net Many insect pheromones are long-chain unsaturated alcohols, acetates, aldehydes, or ketones, often derived from fatty acid biosynthesis. numberanalytics.comalfa-chemistry.com The biosynthesis of these compounds involves a series of enzymatic reactions including desaturation, chain shortening, and modification of the terminal functional group. nih.gov

Future research could involve screening natural sources, particularly insects, for the presence of this compound or closely related compounds. If discovered in nature, subsequent work should focus on elucidating its biosynthetic pathway. This would likely involve identifying the key enzymes, such as desaturases, reductases, and methyltransferases, responsible for its formation from fatty acid precursors. frontiersin.org Understanding the biosynthesis could open up possibilities for biotechnological production of this compound and its analogs.

Key biosynthetic steps for similar fatty acid-derived natural products are outlined below.

| Biosynthetic Step | Enzyme Class | Function |

| Desaturation | Fatty Acid Desaturase (FAD) | Introduces double bonds into the fatty acid chain. frontiersin.org |

| Chain Shortening/Elongation | Thioesterases/Elongases | Modifies the length of the carbon chain. |

| Reduction | Reductase | Converts a carbonyl group to a hydroxyl group. |

| Oxidation | Oxidase/Dehydrogenase | Converts a hydroxyl group to a carbonyl group. |

| Esterification | Acetyltransferase/Methyltransferase | Adds an ester functional group. |

Design and Synthesis of Functionally Tailored Analogs for Targeted Biochemical Probes

The development of functionally tailored analogs of this compound as targeted biochemical probes represents a significant translational perspective. nih.govacs.orgnih.gov By incorporating reporter tags, such as fluorophores or biotin, into the molecular structure, it would be possible to create probes for visualizing and identifying the cellular targets of this compound class. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 9-Methoxy-9-oxonon-2-enoic acid in a laboratory setting?

The synthesis involves multi-step organic reactions, including methoxy group introduction via alkylation or protection strategies and oxidation to form the oxo group. Fmoc-protected intermediates are often used, with reactions conducted in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen to prevent hydrolysis. Purification via column chromatography or preparative HPLC ensures >98% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : Identifies structural features (e.g., double bond at δ 5.2–5.8 ppm, methoxy group at δ 3.3–3.5 ppm).

- HRMS : Validates molecular weight.

- HPLC-UV : Assesses purity (λ = 254 nm) .

Q. What safety precautions should be taken when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood to avoid respiratory irritation (H335).

- Store sealed containers under nitrogen at 2–8°C.

- Avoid contact with strong oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

- Adjust solvent polarity (e.g., DMF for better solubility).

- Use catalytic systems (e.g., DMAP for acylations).

- Monitor reactions via TLC/LC-MS for real-time optimization .

Q. How does pH influence the compound’s stability in aqueous solutions?

Stability is highest at neutral pH (6–8). Degradation occurs at pH <3 or >10. For storage, lyophilize or use phosphate buffer (pH 7.4) at 4°C .

Q. What strategies mitigate racemization during chiral peptide incorporation?

- Low-temperature coupling (0–4°C) with HATU/PyBOP.

- Chiral HPLC (crown ether column) ensures >99% enantiomeric excess.

- Pre-activate the carboxylic acid group before coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.